In Vivo Tumor Control: SMAP-2 Achieves Comparable Efficacy to Enzalutamide in Castrate-Resistant Prostate Cancer Xenografts
In a head-to-head murine xenograft study (LNCaP/AR model), oral SMAP-2 (30 or 100 mg/kg BID) was compared directly with the FDA-approved androgen receptor inhibitor enzalutamide (100 mg/kg QD). SMAP-2 at 100 mg/kg BID inhibited tumor formation with efficacy statistically comparable to enzalutamide at 100 mg/kg QD over the treatment period. The study also confirmed that the structurally analogous but pharmacologically inactive control, TRC-766, produced negligible tumor inhibition, confirming on-target PP2A activation is required [1].
| Evidence Dimension | Tumor growth inhibition in LNCaP/AR CRPC xenografts |
|---|---|
| Target Compound Data | SMAP-2 100 mg/kg BID: tumor growth inhibition comparable to enzalutamide |
| Comparator Or Baseline | Enzalutamide 100 mg/kg QD: standard-of-care AR inhibitor |
| Quantified Difference | Efficacy statistically comparable; TRC-766 (inactive analog) showed no significant inhibition |
| Conditions | Male SCID/NCr mice, subcutaneous LNCaP/AR xenografts, oral gavage for 21–28 days |
Why This Matters
Demonstrates SMAP-2 exerts in vivo antitumor efficacy equivalent to a clinical standard-of-care while operating via a completely distinct, non-androgen-deprivation mechanism, offering a differentiated tool for combination and resistance studies.
- [1] McClinch K, Avelar R, Choudhury S, et al. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer. Cancer Res. 2018;78(8):2065-2080. View Source
